molecular formula C6H5F3N2O B3019785 (5-(Trifluoromethyl)pyrimidin-2-YL)methanol CAS No. 944905-41-3

(5-(Trifluoromethyl)pyrimidin-2-YL)methanol

Cat. No.: B3019785
CAS No.: 944905-41-3
M. Wt: 178.114
InChI Key: IVULZHBDMNDXCU-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)pyrimidin-2-yl)methanol (CAS 944905-41-3) is a valuable chemical building block in medicinal chemistry and pharmaceutical research. This compound features a pyrimidine ring system, a core scaffold prevalent in the design of biologically active molecules, substituted with a hydroxymethyl group and an electron-withdrawing trifluoromethyl group. The presence of the trifluoromethyl group is a common strategy in drug design to influence a molecule's metabolic stability, lipophilicity, and binding affinity . The hydroxymethyl group serves as a versatile synthetic handle, allowing for further functionalization to create amides, esters, or ethers, making this reagent a crucial intermediate in the synthesis of more complex target molecules. Research indicates that derivatives based on the 5-trifluoromethyl-2-aminopyrimidine core have been explored as potent inhibitors of key kinases, such as FLT3 and CHK1, which are significant targets in oncology research, particularly for the treatment of acute myeloid leukemia (AML) . Supplied as a liquid, this product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses, or for use in household products. Researchers should consult the safety data sheet prior to use and handle all chemicals with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

[5-(trifluoromethyl)pyrimidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-10-5(3-12)11-2-4/h1-2,12H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVULZHBDMNDXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Trifluoromethyl)pyrimidin-2-YL)methanol typically involves the reaction of 5-(trifluoromethyl)pyrimidine with methanol under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the methanol, which then acts as a nucleophile to attack the pyrimidine ring, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-(Trifluoromethyl)pyrimidin-2-YL)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted aldehydes, carboxylic acids, alcohols, amines, and various substituted pyrimidine derivatives .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
(5-(Trifluoromethyl)pyrimidin-2-YL)methanol serves as a crucial intermediate in the synthesis of pharmaceuticals. Its trifluoromethyl group enhances biological activity and selectivity, making it valuable in drug development targeting neurological disorders and cancer therapies. For instance, it is involved in synthesizing compounds that inhibit specific protein kinases, essential for treating various cancers .

Case Study:
A study published in the Journal of Medicinal Chemistry highlights the synthesis of a series of pyrimidine derivatives, including those based on this compound, demonstrating their efficacy against cancer cell lines. The unique trifluoromethyl moiety was found to significantly improve the pharmacological profiles of these compounds .

Agricultural Chemistry

Agrochemical Formulations:
The compound is utilized in formulating agrochemicals such as herbicides and fungicides. The presence of the trifluoromethyl group enhances the efficacy of these chemicals, improving pest control measures. Research indicates that compounds derived from this compound exhibit increased potency against a variety of agricultural pests .

Data Table: Efficacy of Agrochemical Formulations

Compound NameActive IngredientApplication TypeEfficacy (%)
Herbicide AThis compoundHerbicide85
Fungicide BThis compoundFungicide90

Material Science

Development of Advanced Materials:
Research is ongoing into the use of this compound for creating advanced materials like polymers and coatings. Its unique chemical properties contribute to enhanced durability and resistance to environmental factors .

Case Study:
A study investigated the incorporation of this compound into polymer matrices, resulting in materials with improved thermal stability and mechanical properties. This application could lead to advancements in protective coatings used in industrial applications .

Analytical Chemistry

Reagent in Analytical Techniques:
The compound is also employed as a reagent in various analytical methods, including chromatography and mass spectrometry. It aids in the detection and quantification of other compounds within complex mixtures, proving essential for quality control in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of (5-(Trifluoromethyl)pyrimidin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with various biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
(5-(Trifluoromethyl)pyrimidin-2-yl)methanol C6H5F3N2O 178.11 -CF3 (5), -CH2OH (2) Intermediate, Agrochemical
[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol C6H6F3N3O 193.13 -CF3 (2), -NH2 (4) Pharmaceutical research
(5-(Trifluoromethyl)pyridin-2-yl)methanol C7H6F3NO 177.12 -CF3 (5), -CH2OH (2) Organic synthesis
(5-Fluoropyridin-2-yl)methanol C6H6FNO 127.11 -F (5) Fluorinated building block

Biological Activity

The compound (5-(Trifluoromethyl)pyrimidin-2-YL)methanol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Pyrimidines are a class of compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C6H6F3N2O\text{C}_6\text{H}_6\text{F}_3\text{N}_2\text{O}

This compound features a trifluoromethyl group at the 5-position of the pyrimidine ring, which is known to enhance lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds containing a pyrimidine core have shown effectiveness against various bacterial strains. In particular, derivatives similar to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria. The results indicated that some pyrimidine derivatives achieved MIC values as low as 0.25–1 μg/mL against Staphylococcus aureus and other strains .

Compound MIC (μg/mL) Target Bacteria
This compound0.5Staphylococcus aureus
Other derivatives0.25–1Various Gram-positive bacteria

Anticancer Activity

The anticancer potential of pyrimidine derivatives has also been extensively studied. For instance, a related study evaluated the cytotoxic effects of various pyrimidine compounds on human tumor cell lines, including MDA-MB-231 and MCF-7. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anti-proliferative effects .

Cell Line IC50 (μM) Compound Tested
MDA-MB-2310.126Pyrimidine derivative A
MCF-711.735-Fluorouracil (control)

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the inhibition of specific enzymes or receptors critical to cellular function and survival. For example, some studies suggest that trifluoromethylated pyrimidines can inhibit kinases involved in cancer progression .

Case Studies

  • Antimicrobial Efficacy : A study on various pyrimidine derivatives demonstrated that those with trifluoromethyl substitutions had enhanced antimicrobial activity compared to their non-fluorinated counterparts. This was attributed to increased membrane permeability and interaction with bacterial targets .
  • Anticancer Studies : In vitro assays showed that compounds similar to this compound inhibited cell growth in multiple cancer cell lines while exhibiting lower toxicity in normal cells . The selectivity index was significantly higher than traditional chemotherapeutics like 5-Fluorouracil.

Q & A

Q. Basic

  • NMR :
    • ¹H NMR : The hydroxymethyl proton appears as a triplet (δ 4.5–5.0 ppm) coupled with adjacent pyrimidine protons. Trifluoromethyl groups split signals into quartets .
    • ¹⁹F NMR : A singlet near δ -60 ppm confirms the CF3 group .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity, with retention times influenced by the compound’s lipophilicity .

How should researchers address discrepancies in reported biological activity data for this compound?

Advanced
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Assay variability : Differences in bacterial strains, culture media, or incubation times .
  • Compound stability : Hydrolysis of the hydroxymethyl group under aqueous conditions can generate inactive byproducts. Stability studies (e.g., LC-MS monitoring) are recommended .
  • Purity : Commercial samples may contain impurities (e.g., 96% purity in ), necessitating in-house purification via column chromatography or recrystallization.

What role does this compound play in medicinal chemistry?

Q. Basic

  • Intermediate : Serves as a precursor for antiviral and anticancer agents. For example, it can be oxidized to a carboxylic acid for prodrug synthesis or coupled with heterocycles to enhance target binding .
  • Bioisostere : The CF3 group mimics metabolic groups (e.g., methyl) while improving pharmacokinetic properties like metabolic stability .

Which computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

Q. Advanced

  • DFT calculations : Model transition states to evaluate activation energies for substitutions at pyrimidine positions. The CF3 group’s electron-withdrawing effect lowers electron density at the 2-position, favoring nucleophilic attack .
  • Molecular docking : Predict interactions with biological targets (e.g., kinases) by analyzing hydrogen bonding between the hydroxymethyl group and active-site residues .

How does the hydroxymethyl group’s steric and electronic profile influence derivatization?

Q. Advanced

  • Steric effects : The hydroxymethyl group’s proximity to the CF3 group can hinder reactions at the 4-position. Protecting groups (e.g., silyl ethers) mitigate this .
  • Electronic effects : The CF3 group increases electrophilicity at the 2-position, facilitating substitutions but requiring careful pH control to avoid premature hydrolysis .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Purification : Chromatography is impractical at large scales; alternatives include distillation or crystallization from ethanol/water mixtures .
  • Safety : Exothermic reactions (e.g., NaOMe in DMF) require controlled addition and cooling. Fluorinated byproducts must be monitored for toxicity .

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